2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring fused to a pyrido[4,3-d]pyrimidinone core. Its chemical formula is C13H19N5O, and it has a molecular weight of 261.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the reaction of 4-methylpiperidine with a suitable pyrido[4,3-d]pyrimidinone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to around 85°C and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit FLT3 and CDK kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide
Uniqueness
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C13H20N4O |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H20N4O/c1-9-3-6-17(7-4-9)13-15-11-2-5-14-8-10(11)12(18)16-13/h9,14H,2-8H2,1H3,(H,15,16,18) |
InChI Key |
BGEMIKLLTYZBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2 |
Origin of Product |
United States |
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